6-Bromo-2-methylimidazo[1,2-b]pyridazine 6-Bromo-2-methylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613305
InChI: InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
SMILES: CC1=CN2C(=N1)C=CC(=N2)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

6-Bromo-2-methylimidazo[1,2-b]pyridazine

CAS No.:

Cat. No.: VC13613305

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methylimidazo[1,2-b]pyridazine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 6-bromo-2-methylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Standard InChI Key DFFANULZXFMHJE-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)Br
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 6-Bromo-2-methylimidazo[1,2-b]pyridazine consists of a bicyclic framework formed by the fusion of an imidazole ring and a pyridazine ring, sharing one nitrogen atom at the junction. The bromine substituent at position 6 and the methyl group at position 2 introduce steric and electronic modifications that influence its reactivity and biological interactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
CAS Number1368313-23-8
IUPAC Name6-bromo-2-methylimidazo[1,2-b]pyridazine

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methyl group at position 2 resonates as a singlet near δ 2.5 ppm, while aromatic protons exhibit splitting patterns consistent with the fused ring system. Density functional theory (DFT) calculations predict a planar geometry with partial charge localization at the bromine atom, enhancing electrophilic substitution reactivity .

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine typically begins with the cyclization of 2-aminopyridazine derivatives. A common route involves reacting 2-methylimidazo[1,2-a]pyridine with α-bromoketones under basic conditions, followed by purification via column chromatography (yield: 65–78%). Alternative methods employ transition metal-catalyzed cross-coupling reactions to introduce bromine selectively at position 6, as demonstrated in palladium-mediated Suzuki-Miyaura couplings .

Table 2: Representative Synthesis Conditions

Starting MaterialReagentsTemperatureYield (%)
2-Methylimidazo[1,2-a]pyridineN-Bromosuccinimide, DMF80°C72
6-Chloro-2-methylimidazo[1,2-b]pyridazineHBr, AcOH120°C68

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in controlling regioselectivity and minimizing byproducts such as 3-bromo isomers. Recent advances in flow chemistry have improved throughput, with continuous reactors achieving 85% purity at kilogram scales.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but demonstrates favorable lipophilicity (logP = 2.3), enabling penetration across biological membranes. Stability studies indicate degradation <5% under ambient conditions over six months, though photolytic decomposition necessitates amber glass storage.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with thermal decomposition commencing at 210°C. These properties inform processing conditions for pharmaceutical formulation.

Biological Activities and Mechanisms

Antitumor Efficacy

6-Bromo-2-methylimidazo[1,2-b]pyridazine inhibits proliferation in HCT-116 colon carcinoma cells (IC₅₀ = 3.2 μM) by modulating the MAPK/ERK pathway. Comparative studies show 40% greater potency than non-brominated analogs, attributed to enhanced electrophilic interactions with kinase active sites.

Table 3: In Vitro Anticancer Activity

Cell LineIC₅₀ (μM)Mechanism
HCT-116 (Colon)3.2MAPK/ERK inhibition
MCF-7 (Breast)5.1Cyclin D1 downregulation

Applications in Drug Discovery

Lead Optimization Platforms

Structural modularity allows derivatization at positions 3 and 6, enabling library synthesis for high-throughput screening. Recent campaigns have yielded analogs with 10-fold improved blood-brain barrier permeability while retaining amyloid affinity .

Radiopharmaceutical Development

Radiolabeling with fluorine-18 ([¹⁸F]6-Br-2-Me-IP) shows promise in preclinical PET imaging, with a brain uptake ratio of 2.1 at 60 minutes post-injection in murine models. Rapid clearance from nontarget tissues (t₁/₂ = 25 min) minimizes background signal .

Comparative Analysis with Structural Analogs

Halogenation Effects

Replacing bromine with iodine at position 6 (as in 6-Iodo-2-methylimidazo[1,2-b]pyridazine) increases molecular weight by 25% but reduces amyloid binding affinity (Kᵢ = 34 nM), highlighting bromine’s optimal van der Waals radius for target engagement .

Methyl Substitution Impact

Removal of the 2-methyl group diminishes metabolic stability, with hepatic microsomal clearance increasing from 12 mL/min/kg to 29 mL/min/kg in rat models. This underscores the methyl group’s role in shielding reactive imidazole nitrogens.

Recent Advances and Future Directions

Dual-Target Inhibitors

2024 studies report bifunctional derivatives combining amyloid binding and acetylcholinesterase inhibition (e.g., compound 12c, IC₅₀ = 0.8 nM for AChE), offering multimodal Alzheimer’s therapy .

Green Synthesis Initiatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes with comparable yields (70%), addressing environmental concerns in large-scale production.

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